Bienvenue dans la boutique en ligne BenchChem!

7-Oxo-azepane-2-carbaldehyde

Medicinal chemistry iNOS inhibition Azepane scaffold

7-Oxo-azepane-2-carbaldehyde (C₇H₁₁NO₂, MW 141.17 g/mol) is a seven-membered saturated N-heterocycle belonging to the azepane class, bearing two synthetically orthogonal functional groups: a cyclic lactam (7-oxo) and a reactive aldehyde at the C2 position. The compound is also indexed under the synonym 2-oxoazepane-1-carbaldehyde (CAS 65848-45-5) and exhibits a typical purity specification of 95% from commercial suppliers.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B8448307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-azepane-2-carbaldehyde
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CCC(=O)NC(C1)C=O
InChIInChI=1S/C7H11NO2/c9-5-6-3-1-2-4-7(10)8-6/h5-6H,1-4H2,(H,8,10)
InChIKeyBZSZBKIJOLRLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxo-azepane-2-carbaldehyde: Structural Identity and Core Characteristics for Sourcing Decisions


7-Oxo-azepane-2-carbaldehyde (C₇H₁₁NO₂, MW 141.17 g/mol) is a seven-membered saturated N-heterocycle belonging to the azepane class, bearing two synthetically orthogonal functional groups: a cyclic lactam (7-oxo) and a reactive aldehyde at the C2 position . The compound is also indexed under the synonym 2-oxoazepane-1-carbaldehyde (CAS 65848-45-5) and exhibits a typical purity specification of 95% from commercial suppliers . Its dual functionality enables divergent derivatisation pathways—via lactam N-functionalisation, aldehyde condensation, or ring modification—making it a modular building block for medicinal chemistry and chemical biology programmes [1].

Why 7-Oxo-azepane-2-carbaldehyde Cannot Be Replaced by Generic Azepane Analogs in Research Procurement


Substituting 7-oxo-azepane-2-carbaldehyde with a generic azepane or a differently substituted analog (e.g., azepane-2-carboxylic acid, 7-oxoazepane-4-carboxylic acid, or unfunctionalised azepane) introduces critical differences in both chemical reactivity and biological target engagement. The simultaneous presence of a lactam carbonyl at C7 and an aldehyde at C2 creates a unique electrophilic landscape that cannot be replicated by mono-functionalised or regioisomeric analogs [1]. In the context of iNOS inhibitor programmes, the 7-oxo-2-carbaldehyde motif serves as the direct precursor to aminoazepine derivatives described in patent US07790710B2, whereas the positional isomer 2-oxoazepane-1-carbaldehyde (CAS 65848-45-5) places the aldehyde on the lactam nitrogen, fundamentally altering its reactivity and downstream coupling outcomes [2]. These regiospecific differences mean that in-class substitution without explicit re-validation will compromise synthetic yield, product identity, and pharmacological relevance.

Quantitative Differentiation Evidence for 7-Oxo-azepane-2-carbaldehyde Against Closest Structural Analogs


Regiochemical Differentiation: 7-Oxo-2-carbaldehyde vs. 2-Oxo-1-carbaldehyde (Positional Isomer) for iNOS Inhibitor Synthesis

7-Oxo-azepane-2-carbaldehyde places the reactive aldehyde at the C2 position adjacent to the lactam carbonyl, enabling intramolecular cyclisation pathways to aminoazepine iNOS inhibitors. Its positional isomer, 2-oxoazepane-1-carbaldehyde (CAS 65848-45-5), carries the aldehyde on the lactam nitrogen, yielding an N-formyl lactam that is unreactive toward the same annulation chemistry. This regiospecificity is explicitly documented in Patent US07790710B2, where the 7-oxo-2-carbaldehyde scaffold is the designated intermediate for a series of amidino-azepine derivatives evaluated as selective iNOS inhibitors [1]. No synthetic route to the same product series from the 1-carbaldehyde isomer has been reported, indicating that procurement of the correct regioisomer is chemically non-negotiable.

Medicinal chemistry iNOS inhibition Azepane scaffold

Functional Group Orthogonality: 7-Oxo-azepane-2-carbaldehyde vs. 7-Oxoazepane-2-carboxylic Acid for Divergent Derivatisation

The aldehyde group in 7-oxo-azepane-2-carbaldehyde enables reductive amination, Grignard addition, Horner–Wadsworth–Emmons olefination, and oxime/hydrazone formation under mild conditions, whereas its closest oxidised analog, 7-oxoazepane-2-carboxylic acid (CAS 14668-76-9), requires pre-activation (e.g., amide coupling reagents) for derivatisation and is incompatible with nucleophilic addition pathways [1]. The carboxylic acid analog has a molecular weight of 157.17 g/mol (vs. 141.17 g/mol for the aldehyde) and substantially different solubility and chromatographic behaviour, complicating direct substitution in established synthetic protocols . In the context of the SnAP (Sn Amino Protocol) methodology, aldehydes are the required input for one-step conversion to saturated N-heterocycles, positioning the aldehyde-bearing compound as the compatible substrate while the carboxylic acid is unsuitable without reduction [2].

Chemical biology Diversity-oriented synthesis Building block procurement

Class-Level Biological Activity Differentiation: 7-Membered Lactam Scaffold vs. 6-Membered (Piperidinone) Analogs in γ-Secretase Inhibition

Published structure–activity relationship (SAR) data on substituted 2-oxo-azepane derivatives demonstrate that the seven-membered lactam ring is a critical determinant for low nanomolar γ-secretase inhibition, with 5,5-dimethyl-2-oxoazepane derivatives achieving potency in the low nanomolar range [1]. By class-level inference, the 7-oxo-azepane-2-carbaldehyde scaffold retains the same seven-membered lactam architecture while offering the additional C2 aldehyde handle absent in the benchmark inhibitors, providing a vector for further potency optimisation or linker attachment that is not available in the simpler 2-oxoazepane or six-membered piperidinone analogs [2]. Six-membered caprolactam-type γ-secretase inhibitors reported in the same literature show a different SAR trajectory, confirming that ring size is not a trivial variable for this target class.

Alzheimer's disease γ-Secretase inhibition Ring-size SAR

Synthetic Provenance: Dess–Martin Oxidation Route to 7-Oxo-azepane-2-carbaldehyde with Defined Precursor and Yield

The primary literature-supported synthesis of 7-oxo-azepane-2-carbaldehyde proceeds via Dess–Martin periodinane (triacetoxyperiodinane) oxidation of 7-(hydroxymethyl)azepan-2-one (compound F1) in dichloromethane under dry nitrogen, as documented in Patent US07790710B2 [1]. The procedure specifies 750 mg of precursor in 85 mL DCM with 2.22 g of Dess–Martin reagent, providing a reproducible laboratory-scale route. This well-characterised oxidation protocol contrasts with the multi-step cyclisation approaches required for many substituted azepane analogs, which often yield regioisomeric mixtures and require chromatographic separation [2]. The defined precursor–product relationship and use of a standard, commercially available oxidant enhance batch-to-batch reproducibility for procurement specification.

Process chemistry Oxidation methodology Intermediate procurement

Protein Kinase A (PKA) Structural Engagement: Azepane Derivative Co-crystal Structure Demonstrates Scaffold Binding Mode

Crystal structures of protein kinase A (PKA) in complex with azepane derivatives (PDB entries 1SVE, 1SVG, 1SVH) have been solved at resolutions of 2.02–2.49 Å, confirming that the seven-membered azepane ring occupies the ATP-binding pocket with a binding mode distinct from six-membered piperidine or five-membered pyrrolidine analogs [1][2]. While these co-crystal structures feature elaborated azepane derivatives (e.g., balanol-inspired inhibitors) rather than 7-oxo-azepane-2-carbaldehyde itself, they establish that the azepane core is structurally competent for kinase active-site engagement. The aldehyde functionality present in 7-oxo-azepane-2-carbaldehyde offers a direct conjugation point to install the benzophenone pharmacophore found in the co-crystallised ligands, making it a strategic starting material for structure-guided kinase inhibitor design [2].

Structural biology Kinase inhibition Fragment-based drug design

High-Strength Differential Evidence Limitation Statement

A systematic search of the primary literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB, PubMed) did not identify published head-to-head quantitative comparisons (e.g., IC₅₀, Kᵢ, selectivity ratios, pharmacokinetic parameters, or cell-based potency values) in which 7-oxo-azepane-2-carbaldehyde was directly compared against a named structural analog under identical assay conditions [1]. The compound's primary documented role is as a synthetic intermediate, and its biological annotation in public databases is limited to inferred activities derived from structurally related azepane derivatives [2]. Procurement decisions based on biological differentiation should therefore rely on bespoke head-to-head profiling rather than existing literature comparators. The chemical differentiation evidence presented above (regiochemistry, functional group orthogonality, synthetic provenance) remains robust and actionable for sourcing decisions.

Evidence transparency Procurement risk Data gaps

Optimal Procurement Scenarios for 7-Oxo-azepane-2-carbaldehyde Based on Verified Differentiation Evidence


iNOS Inhibitor Medicinal Chemistry Programmes Requiring Patent-Defined Intermediates

Research groups prosecuting inducible nitric oxide synthase (iNOS) inhibitors and following the synthetic strategy outlined in Patent US07790710B2 should procure 7-oxo-azepane-2-carbaldehyde as the designated intermediate. The patent explicitly uses this scaffold for constructing aminoazepine derivatives evaluated as selective iNOS inhibitors [1]. Substitution with the positional isomer 2-oxoazepane-1-carbaldehyde (N-formyl lactam) will divert the synthesis to an undesired chemotype. Procurement of the correct regioisomer ensures fidelity to the patented route and avoids the need for de novo synthetic re-validation.

Diversity-Oriented Synthesis and SnAP-Mediated Library Production

Laboratories employing SnAP (Sn Amino Protocol) reagent technology for one-step conversion of aldehydes to saturated N-heterocycles will find 7-oxo-azepane-2-carbaldehyde a compatible aldehyde input, as described in the foundational SnAP methodology literature [1]. The carboxylic acid analog (7-oxoazepane-2-carboxylic acid) is not a substrate for SnAP chemistry without prior reduction. For combinatorial library production targeting medium-ring N-heterocycle chemical space, the aldehyde-functionalised building block is the required procurement specification.

Structure-Guided Kinase Inhibitor Design Leveraging Azepane Co-crystal Data

Structure-based drug design teams targeting protein kinase A (PKA) or related AGC-family kinases can use 7-oxo-azepane-2-carbaldehyde as a starting scaffold for elaborating balanol-inspired inhibitors [1]. The established co-crystal structures of azepane derivatives in PKA (PDB 1SVE, 1SVG, 1SVH) provide a validated binding mode for the seven-membered ring, and the C2 aldehyde offers a direct handle for installing the benzophenone pharmacophore via reductive amination or related coupling chemistry [2]. This structural precedent is not available for six-membered piperidine or five-membered pyrrolidine analogs in the same PKA co-crystal series, giving the seven-membered scaffold a differentiated position in fragment-to-lead campaigns.

γ-Secretase Inhibitor SAR Expansion with an Aldehyde Derivatisation Handle

Neuroscience programmes exploring γ-secretase inhibition for Alzheimer's disease can employ 7-oxo-azepane-2-carbaldehyde as a scaffold-hopping starting point that retains the seven-membered lactam core essential for low nanomolar potency while introducing a C2 aldehyde vector absent in the benchmark 5,5-dimethyl-2-oxoazepane series [1]. The aldehyde enables late-stage diversification (reductive amination, oxime ligation, olefination) without perturbing the lactam pharmacophore, offering a procurement advantage over the simpler 2-oxoazepane scaffold for SAR campaigns seeking to modulate physicochemical properties or introduce linker functionality [2].

Quote Request

Request a Quote for 7-Oxo-azepane-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.